1-Oxo-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinoline-4-carboxylic acid
CAS No.: 1383626-15-0
Cat. No.: VC7683636
Molecular Formula: C16H12N2O3
Molecular Weight: 280.283
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1383626-15-0 |
---|---|
Molecular Formula | C16H12N2O3 |
Molecular Weight | 280.283 |
IUPAC Name | 1-oxo-2-(pyridin-4-ylmethyl)isoquinoline-4-carboxylic acid |
Standard InChI | InChI=1S/C16H12N2O3/c19-15-13-4-2-1-3-12(13)14(16(20)21)10-18(15)9-11-5-7-17-8-6-11/h1-8,10H,9H2,(H,20,21) |
Standard InChI Key | FNFIGSVGIPMVQL-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CC=NC=C3)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound features a dihydroisoquinoline scaffold fused with a pyridine ring. Key structural elements include:
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A bicyclic isoquinoline system with a ketone group at position 1 () .
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A pyridin-4-ylmethyl substituent at position 2, introducing a nitrogen-containing aromatic moiety .
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A carboxylic acid group at position 4, enhancing solubility and enabling hydrogen bonding interactions .
The three-dimensional conformation shows planar aromatic systems with a dihedral angle of 15.2° between the isoquinoline and pyridine rings, as determined by X-ray crystallography .
Table 1: Structural Parameters
Parameter | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 280.28 g/mol | |
Melting Point | 298°C | |
Calculated LogP | 1.89 | |
Hydrogen Bond Donors | 2 (COOH and NH) |
Synthesis and Manufacturing
Multicomponent Reaction (MCR) Approaches
The most efficient synthesis employs an ammonia-Ugi-4CR followed by copper-catalyzed domino reactions :
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Ugi-4CR Step:
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Copper-Catalyzed Cyclization:
Table 2: Representative Synthetic Yields
Starting Material | Product Yield | Reference |
---|---|---|
2-Bromobenzoic acid | 68% | |
2-Iodobenzoic acid | 77% | |
2-Chloro-3-quinolinecarboxylic acid | 52% |
Alternative Synthetic Routes
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Friedel-Crafts Cyclization: Used for derivatization of the 4-carboxyl group into indenoisoquinoline scaffolds (58% yield) .
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Pd-Catalyzed Cross-Coupling: Limited success due to steric hindrance from the pyridinylmethyl group .
Physicochemical Properties
Solubility and Stability
Spectroscopic Data
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H NMR (400 MHz, DMSO-d6):
Pharmacological Applications
Antimicrobial Activity
Derivatives exhibit broad-spectrum activity:
Table 3: Antimicrobial Profile
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus (MRSA) | 0.23 | 0.47 |
Escherichia coli | 0.20 | 0.40 |
Pseudomonas aeruginosa | 0.30 | 0.60 |
Mechanism: Inhibition of DNA gyrase (IC = 1.8 µM) .
Comparative Analysis with Structural Analogues
Table 4: Positional Isomer Comparison
Compound | Pyridine Position | LogP | MIC (MRSA) |
---|---|---|---|
1-Oxo-2-(pyridin-2-ylmethyl) isomer | 2 | 2.11 | 0.30 µg/mL |
1-Oxo-2-(pyridin-3-ylmethyl) isomer | 3 | 1.95 | 0.25 µg/mL |
1-Oxo-2-(pyridin-4-ylmethyl) | 4 | 1.89 | 0.23 µg/mL |
The 4-pyridinylmethyl derivative shows superior antibacterial potency due to optimized steric and electronic interactions with bacterial targets .
Industrial and Research Significance
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Drug Discovery: Serves as a lead compound for developing topoisomerase inhibitors .
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Material Science: Potential applications in metal-organic frameworks (MOFs) due to chelating carboxylate groups .
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Synthetic Challenge: The 4-carboxyl group enables diverse derivatization while maintaining core scaffold integrity .
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